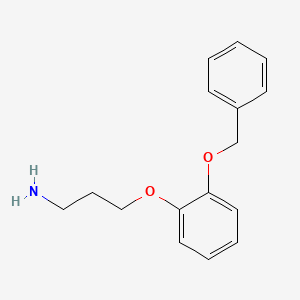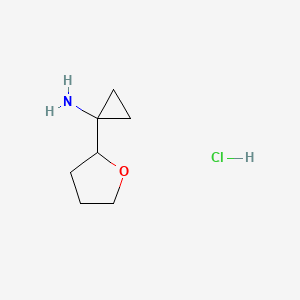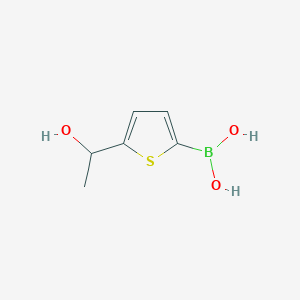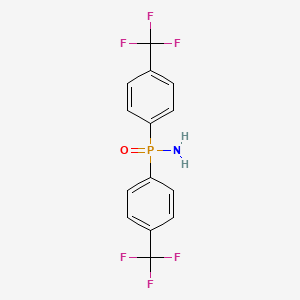
3,5-Dimethylbenzenesulfonyl fluoride
Übersicht
Beschreibung
3,5-Dimethylbenzenesulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S. It is a sulfonyl fluoride derivative characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 5 positions. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications .
Wirkmechanismus
Target of Action
It’s known that sulfonyl fluoride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Mode of Action
It’s known that the compound can interact with its targets (proteins or nucleic acids) through a process known as click chemistry . This approach is a complimentary method to using amides and phosphate groups as linkers .
Biochemische Analyse
Biochemical Properties
3,5-Dimethylbenzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly in the modification of proteins and nucleic acids. It acts as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This compound interacts with enzymes, proteins, and other biomolecules through its sulfonyl fluoride motif, which can form covalent bonds with nucleophilic amino acid residues such as serine, threonine, and cysteine. These interactions often result in the inhibition of enzyme activity, making this compound a valuable tool in studying enzyme functions and protein modifications.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to inhibit enzymes can lead to alterations in metabolic pathways and disrupt normal cellular functions. Additionally, this compound can induce changes in cell morphology and viability, depending on the concentration and duration of exposure .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects primarily through the formation of covalent bonds with nucleophilic residues in enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when designing experiments. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Prolonged exposure to the compound may lead to cumulative changes in cellular processes, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and cellular viability. Toxic or adverse effects have been observed at high doses, including disruptions in normal physiological processes and potential organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s ability to inhibit specific enzymes can lead to changes in metabolic flux and alter the levels of metabolites within the cell. These effects can have downstream consequences on overall cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylbenzenesulfonyl fluoride typically involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method provides a straightforward and efficient route to obtain the desired sulfonyl fluoride.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the chlorine-fluorine exchange reaction makes it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethylbenzenesulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Its reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Major Products Formed: The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and sulfinates, each with distinct chemical properties and applications.
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonyl fluoride: Lacks the methyl groups, resulting in different reactivity and selectivity.
4-Methylbenzenesulfonyl fluoride: Contains a single methyl group, offering intermediate properties between benzenesulfonyl fluoride and 3,5-Dimethylbenzenesulfonyl fluoride.
2,4,6-Trimethylbenzenesulfonyl fluoride: Contains three methyl groups, leading to increased steric hindrance and altered reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of two methyl groups enhances its solubility and reactivity compared to benzenesulfonyl fluoride, while maintaining a lower steric hindrance than 2,4,6-trimethylbenzenesulfonyl fluoride .
Eigenschaften
IUPAC Name |
3,5-dimethylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDUCJJANRAWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86146-00-1 | |
| Record name | 86146-00-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B1405135.png)








